4-heptyl-2-[(E)-hydroxyiminomethyl]phenol
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Overview
Description
4-heptyl-2-[(E)-hydroxyiminomethyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a heptyl chain and a hydroxyiminomethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-heptyl-2-[(E)-hydroxyiminomethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-heptyl-2-[(E)-hydroxyiminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydroxyiminomethyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the hydroxyiminomethyl group results in amines .
Scientific Research Applications
4-heptyl-2-[(E)-hydroxyiminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-heptyl-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the hydroxyiminomethyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-heptylphenol: Lacks the hydroxyiminomethyl group, making it less reactive in certain chemical reactions.
2-hydroxyiminomethylphenol: Lacks the heptyl chain, affecting its solubility and biological activity.
Uniqueness
4-heptyl-2-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both the heptyl chain and the hydroxyiminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-heptyl-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15-17/h8-11,16-17H,2-7H2,1H3/b15-11+ |
InChI Key |
MTBLCSJCQJZFSI-RVDMUPIBSA-N |
Isomeric SMILES |
CCCCCCCC1=CC(=C(C=C1)O)/C=N/O |
Canonical SMILES |
CCCCCCCC1=CC(=C(C=C1)O)C=NO |
Origin of Product |
United States |
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